

# Unveiling the Spectroscopic Fingerprints of Fullerene-C84 Isomers: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Fullerene-C84*

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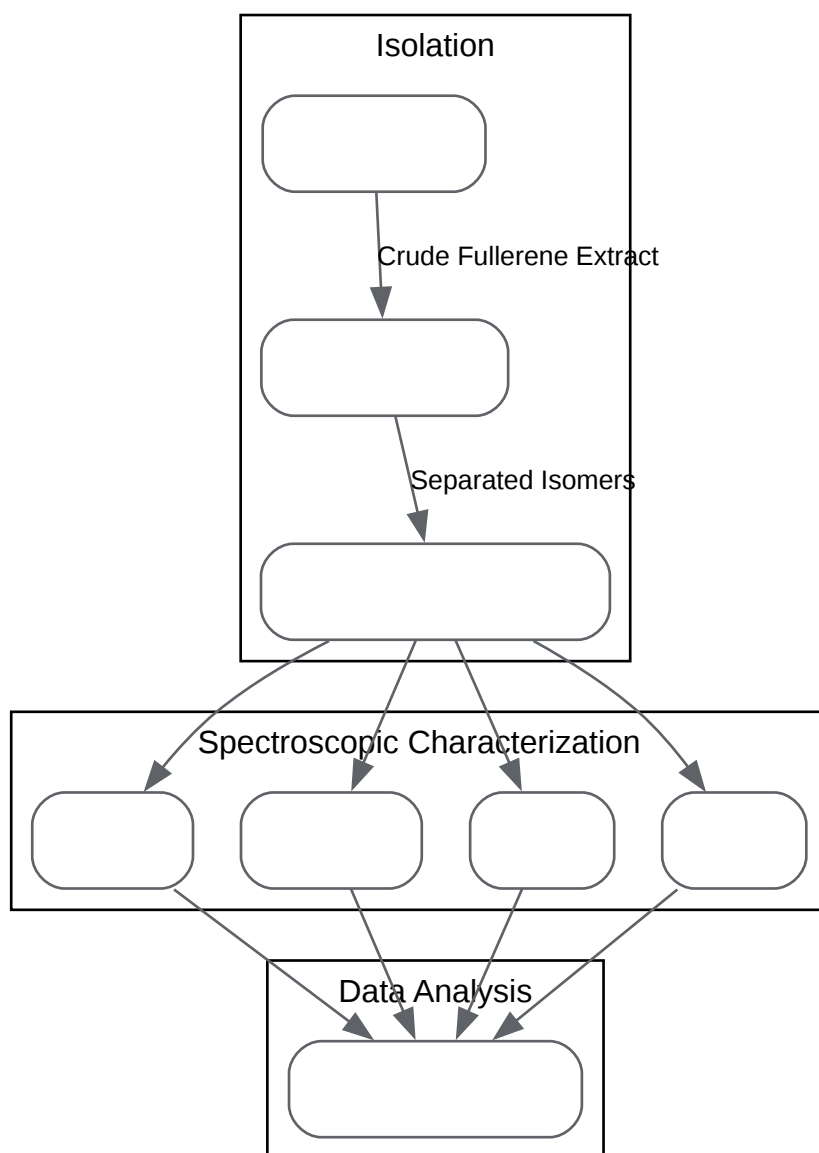
For Researchers, Scientists, and Drug Development Professionals

**Fullerene-C84**, the third most abundant fullerene after C60 and C70, presents a fascinating case study in isomerism, with 24 structures that adhere to the isolated pentagon rule (IPR). The distinct physical and chemical properties of these isomers, largely governed by their unique molecular symmetries, have significant implications for their potential applications in materials science and medicine. This technical guide provides a comprehensive overview of the spectroscopic signatures that serve as the primary tool for the identification and characterization of individual C84 isomers, with a focus on nuclear magnetic resonance (NMR), ultraviolet-visible-near-infrared (UV-Vis-NIR), infrared (IR), and Raman spectroscopy.

## Isolation and Identification of C84 Isomers

The successful separation and isolation of individual C84 isomers are prerequisites for their detailed spectroscopic analysis. High-performance liquid chromatography (HPLC), particularly multi-stage recycling HPLC, has proven to be the most effective technique for this purpose.<sup>[1]</sup><sup>[2]</sup> The two major isomers, possessing D2 and D2d symmetry, are the most abundant and have been the subject of extensive study.<sup>[2]</sup><sup>[3]</sup> Beyond these, several minor isomers, including those with C2, Cs(a), Cs(b), D2d(I), D2(II), D6h, and D3d symmetries, have also been successfully isolated and characterized.<sup>[1]</sup><sup>[4]</sup>

A generalized workflow for the isolation and characterization of C84 isomers is depicted below:



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Caption: Experimental workflow for C84 isomer isolation and characterization.

## Spectroscopic Signatures: A Detailed Analysis

The unique arrangement of carbon atoms in each C84 isomer gives rise to a distinct spectroscopic fingerprint.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR is a powerful tool for determining the molecular symmetry of fullerene isomers. The number of distinct lines in the  $^{13}\text{C}$  NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. For instance, the highly symmetric D2d(II) isomer exhibits a relatively simple spectrum with 11 lines, while the lower symmetry D2(IV) isomer shows a more complex spectrum with 21 lines.<sup>[2]</sup><sup>[5]</sup> The chemical shifts of these lines provide further valuable information for isomer identification. Theoretical calculations, particularly those employing density-functional theory (DFT), have shown good agreement with experimental NMR data and have been instrumental in assigning the structures of newly isolated isomers.<sup>[6]</sup><sup>[7]</sup>

Table 1:  $^{13}\text{C}$  NMR Chemical Shifts (ppm) for Major C84 Isomers

Isomer (Symmetry)	Chemical Shifts (ppm)	Reference
D2(IV)	133.81, 135.48, 137.39, 137.50, 137.91, 138.58, 139.63, 139.74, 139.77, 139.79, 140.32, 140.60, 141.00, 141.33, 142.58, 142.89, 143.78, 143.81, 143.98, 144.48, 144.58	[5]
D2d(II)	134.98, 138.48, 138.87, 138.88, 139.82, 140.00, 140.37, 140.50, 141.57, 142.13, 144.60	[5]

Table 2:  $^{13}\text{C}$  NMR Chemical Shifts (ppm) for Selected Minor C84 Isomers

Isomer (Symmetry)	Chemical Shifts (ppm)	Reference
C2	Data not fully listed, but characterized	[1]
Cs(a)	Data not fully listed, but characterized	[1]
Cs(b)	Data not fully listed, but characterized	[1]
D2d(I)	Data not fully listed, but characterized	[1]
D2(II)	Data not fully listed, but characterized	[1]

## Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy

The electronic absorption spectra of C84 isomers in the UV-Vis-NIR region are characterized by a series of absorption bands corresponding to electronic transitions between molecular orbitals. These spectra are highly sensitive to the isomer's electronic structure. For example, the D2 isomer of C84 is described as being yellow-brown in a CS<sub>2</sub> solution, while the D2d(II) isomer is green, a direct consequence of their different absorption profiles in the visible range. [2] The UV-Vis-NIR spectra serve as a valuable tool for distinguishing between isomers and for monitoring the purity of isolated fractions.[3][8]

Table 3: Key UV-Vis Absorption Maxima (nm) for C84-D2:22 Isomer

Wavelength (nm)	Reference
200.00	[8]
230.11	[8]
239.34	[8]
251.19	[8]
261.03	[8]
272.12	[8]
287.19	[8]
305.10	[8]
318.40	[8]
333.65	[8]
357.39	[8]

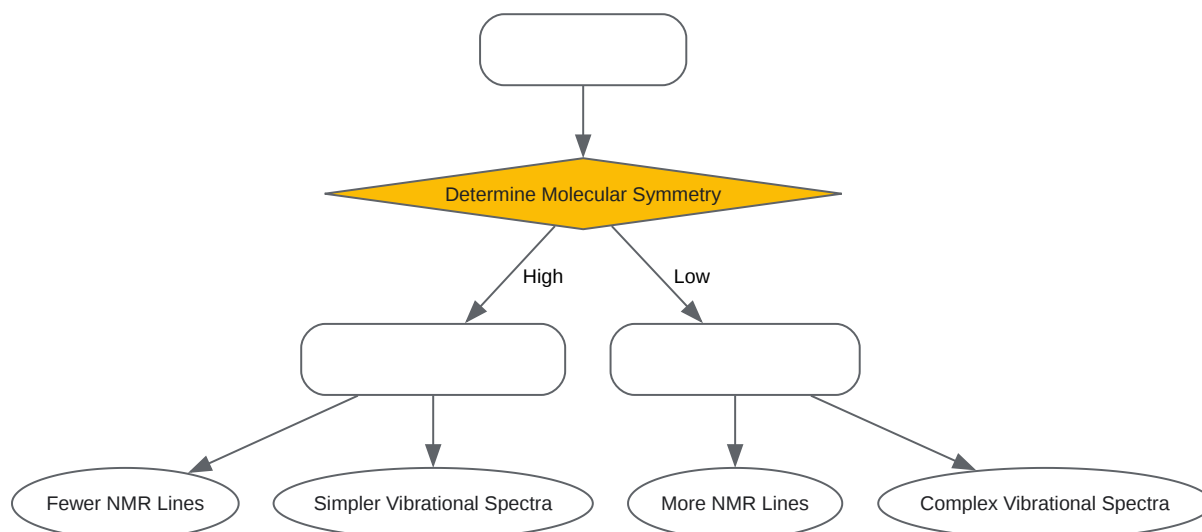
## Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides insights into the molecular vibrations of the fullerene cage. The number and frequencies of the observed vibrational modes are dictated by the isomer's symmetry and selection rules. Due to their lower symmetry compared to C<sub>60</sub>, C<sub>84</sub> isomers exhibit significantly richer and more complex vibrational spectra.[9][10] Theoretical calculations have been crucial in assigning the observed IR and Raman bands to specific vibrational modes.[11][12]

Table 4: Prominent Infrared Absorption Maxima (cm<sup>-1</sup>) for C<sub>84</sub>-D<sub>2</sub>:22 Isomer

Wavenumber (cm <sup>-1</sup> )	Reference
1731.6	[8]
1615.8	[8]
1384.6	[8]
1263.8	[8]
1186	[8]
1122	[8]
842.1	[8]
743.1	[8]
632.4	[8]
476.0	[8]

The logical relationship between the molecular symmetry of a C<sub>84</sub> isomer and its resulting spectroscopic signature is fundamental to its identification. This relationship can be visualized as a decision-making process.



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Caption: Symmetry's influence on C84 isomer spectroscopic signatures.

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducible and accurate spectroscopic characterization of C84 isomers.

### Isomer Separation by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A recycling HPLC system is typically employed.
- Column: Cosmosil 5PYE columns (e.g., 21 mm x 250 mm) are commonly used.[\[1\]](#)[\[13\]](#)
- Eluent: Toluene is a frequently used solvent.[\[2\]](#)
- Procedure: Multiple cycles of HPLC are performed to achieve separation of the isomers. Fractions are collected, and the purity of each isomer is assessed, often by subsequent spectroscopic analysis. For the complete separation of the two major isomers, a multi-stage process involving cutting and re-injecting fractions may be necessary.[\[2\]](#)

### <sup>13</sup>C NMR Spectroscopy

- Instrumentation: High-field NMR spectrometers (e.g., 600 MHz) are required for resolving the complex spectra of fullerene isomers.[\[1\]](#)
- Solvent: Carbon disulfide (CS<sub>2</sub>) is a common solvent, with a deuterated benzene (C<sub>6</sub>D<sub>6</sub>) lock.[\[1\]](#)
- Relaxation Agent: A relaxation agent such as chromium(III) acetylacetonate (Cr(acac)<sub>3</sub>) is often added to shorten the long relaxation times of fullerene carbons.[\[1\]](#)
- Referencing: Chemical shifts are typically referenced to the solvent peak (e.g., C<sub>6</sub>D<sub>6</sub> at 128.00 ppm).[\[1\]](#)

### UV-Vis-NIR Spectroscopy

- Instrumentation: A standard UV-Vis-NIR spectrophotometer is used.
- Solvent: The choice of solvent can influence the positions of the absorption bands; carbon disulfide (CS<sub>2</sub>) is a common choice.[\[2\]](#)
- Procedure: Spectra are typically recorded in quartz cuvettes over a wide wavelength range (e.g., 200-2000 nm).

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[\[13\]](#)
- Sample Preparation: Samples are often prepared as KBr pellets.
- Procedure: Spectra are recorded over the mid-IR range (e.g., 400-4000 cm<sup>-1</sup>). Temperature-dependent studies can provide additional information about molecular dynamics.[\[13\]](#)

## Raman Spectroscopy

- Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 514.5 nm line of an Ar<sup>+</sup> laser) and a sensitive detector (e.g., a CCD detector) is used.[\[9\]](#)
- Procedure: The laser power should be kept low to avoid sample degradation.[\[9\]](#) Spectra are collected from solid samples.

## Conclusion and Future Outlook

The spectroscopic characterization of **Fullerene-C84** isomers is a mature field that has successfully elucidated the structures of numerous isomers. The combination of advanced separation techniques with a suite of spectroscopic methods, supported by theoretical calculations, has been pivotal in this success. For researchers in materials science and drug development, a thorough understanding of these spectroscopic signatures is essential for identifying and utilizing specific C84 isomers with desired properties. Future research may focus on the spectroscopic analysis of endohedral and exohedral derivatives of C84 isomers, which are expected to exhibit unique and potentially valuable electronic and magnetic properties. The continued development of theoretical models will further aid in the interpretation



of complex spectra and the prediction of properties for yet-to-be-synthesized C84-based materials.

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